molecular formula C12H16O6 B1580619 Phenyl beta-D-galactopyranoside CAS No. 2818-58-8

Phenyl beta-D-galactopyranoside

Cat. No. B1580619
CAS RN: 2818-58-8
M. Wt: 256.25 g/mol
InChI Key: NEZJDVYDSZTRFS-YBXAARCKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl-β-D-galactopyranoside is a non-inducing β-galactosidase substrate . It is used in the selection of mutants of lacZ plasmid-based transgenic mice and as an acceptor substrate in fucosyltransferase detection .


Synthesis Analysis

A study reported the synthesis of a phenyl thio-β-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene . The synthesis involved an aromatic nucleophilic substitution reaction between 1,5-difluoro-2,4-dinitrobenzene and a galacto thiol .


Molecular Structure Analysis

The molecular formula of Phenyl-β-D-galactopyranoside is C12H16O6 . Its molecular weight is 256.25 g/mol .


Chemical Reactions Analysis

Phenyl-β-D-galactopyranoside is a substrate for β-galactosidase . It is also used as an acceptor substrate in fucosyltransferase detection .


Physical And Chemical Properties Analysis

Phenyl-β-D-galactopyranoside is a white to off-white crystalline powder . It has a molecular weight of 256.25 g/mol . The storage temperature is -20°C .

Scientific Research Applications

Mutant Phage Screening

This compound is employed in the screening of mutant phages, particularly in studies involving the lacZ plasmid-based transgenic mice. It helps in identifying mutations that affect β-galactosidase activity, which is pivotal for genetic and molecular biology research .

Enzyme Immobilization Studies

Research has utilized Phenyl β-D-galactoside to study the immobilization of β-galactosidase. This has implications for industrial applications where enzyme reuse and stability are of paramount importance .

Nutritional Studies

The hydrolysis products of Phenyl β-D-galactoside, due to the action of β-galactosidase, have been studied for their nutritional value. This research is significant for developing dietary supplements and understanding metabolic pathways .

Synthesis of Oligosaccharides

Phenyl β-D-galactoside is involved in the enzymatic synthesis of various oligosaccharides. These synthesized compounds have numerous applications, including as prebiotics and in the development of functional foods .

Industrial Applications

The enzymatic breakdown of Phenyl β-D-galactoside can lead to the production of galactose and phenol, which have industrial significance. Galactose is used in food products, pharmaceuticals, and biotechnological applications, while phenol has applications in resin production and as a chemical feedstock .

Mechanism of Action

Phenyl-β-D-galactopyranoside acts as a non-inducing β-galactosidase substrate . β-galactosidase is an enzyme that breaks down lactose into galactose and glucose .

Safety and Hazards

Phenyl-β-D-galactopyranoside may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to avoid dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZJDVYDSZTRFS-YBXAARCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031122
Record name Phenyl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl beta-D-galactopyranoside

CAS RN

2818-58-8
Record name Phenyl β-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2818-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl beta-D-galactopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002818588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl β-D-galactopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.703
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl beta-D-galactopyranoside
Reactant of Route 2
Reactant of Route 2
Phenyl beta-D-galactopyranoside
Reactant of Route 3
Phenyl beta-D-galactopyranoside
Reactant of Route 4
Phenyl beta-D-galactopyranoside
Reactant of Route 5
Phenyl beta-D-galactopyranoside
Reactant of Route 6
Phenyl beta-D-galactopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.